molecular formula C16H22O3 B14614976 Versiol CAS No. 59684-36-5

Versiol

Cat. No.: B14614976
CAS No.: 59684-36-5
M. Wt: 262.34 g/mol
InChI Key: SXHZNZFKZCCMFJ-ZZIHQOKHSA-N
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Description

Versiol is a fungal polyketide metabolite first isolated from Aspergillus versicolor in 1975 . Structurally, it features a decalin core (a fused bicyclic system) with variable oxygenation patterns and alkyl substituents. This compound belongs to a rare class of fungal secondary metabolites characterized by their complex cyclization and oxidation states. This compound derivatives are classified into two groups based on the presence or absence of a tetrahydropyran ring . Over 63 analogs have been identified from diverse fungal genera, including Penicillium, Paraconiothyrium, and Aspergillus . This compound exhibits multiple bioactivities, such as cytotoxicity against cancer cells (e.g., colon cancer, melanoma), antimicrobial effects, and neurotrophic activity in PC-12 cells . Its structural complexity and bioactivity profile make it a focal point for natural product drug discovery.

Properties

CAS No.

59684-36-5

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

(4aS,8S,10S,10aS,10bR)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one

InChI

InChI=1S/C16H22O3/c1-10-8-11-4-6-15(2)16(3,13(18)5-7-19-15)14(11)12(17)9-10/h4,6,8,10,12,14,17H,5,7,9H2,1-3H3/t10-,12+,14-,15+,16-/m1/s1

InChI Key

SXHZNZFKZCCMFJ-ZZIHQOKHSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@]3([C@@]2(C(=O)CCO3)C)C)O

Canonical SMILES

CC1CC(C2C(=C1)C=CC3(C2(C(=O)CCO3)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Versiol involves bioassay-guided fractionation of extracts from the Paraconiothyrium species. This process includes the isolation of this compound derivatives through the interpretation of combined mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopic data .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its relatively recent discovery and ongoing research. the extraction and purification processes from fungal cultures are critical steps in obtaining this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Versiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

These derivatives have been shown to inhibit the growth of colon cancer and melanoma cells .

Scientific Research Applications

Versiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Versiol involves its interaction with specific molecular targets within cancer cells. This compound and its derivatives inhibit cell growth by interfering with cellular pathways critical for cancer cell proliferation. The exact molecular targets and pathways are still being studied, but initial research indicates that this compound affects multiple signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Versiol analogs are distinguished by modifications to the decalin core, oxygenation sites, and stereochemistry. Below is a systematic comparison of key analogs, their sources, structural variations, and bioactivities:

Table 1: Structural and Bioactive Comparison of this compound Analogs

Compound Name Source Fungus Molecular Formula Key Structural Features Bioactivity (IC₅₀ or Selectivity) Reference
This compound Aspergillus versicolor C₁₆H₂₄O₃ Decalin core, hydroxylation at C-3 and C-8 Cytotoxic (broad-spectrum)
Isothis compound A Paraconiothyrium sp. C₁₆H₂₄O₃ C-1 equatorial hydroxyl; stereoisomer of this compound Inhibits COLO205 colon cancer cells
Penicithis compound A Penicillium chrysogenum C₁₇H₂₂O₅ 2,3-Dihydropyran-4-one ring at C-2 Selective against BIU-87 cells (10.21 µM)
Craterellone F Paraconiothyrium sp. C₁₆H₂₄O₃ Additional hydroxyl at C-5; bicyclic side chain Active against melanoma cells
Isothis compound F Aspergillus versicolor C₁₆H₂₂O₄ C-1 carbonyl; oxidized C-5 methyl Antimicrobial; induces T-cell proliferation
Penicilactone A Penicillium chrysogenum C₁₄H₁₄O₆ γ-Lactone fused to aromatic unit Moderate cytotoxicity (IC₅₀ > 20 µM)

Key Structural and Functional Differences

Core Modifications :

  • This compound and Isothis compound A share the same decalin core but differ in stereochemistry at C-1 (axial vs. equatorial hydroxyl) .
  • Penicithis compound A introduces a 2,3-dihydropyran-4-one ring, a rare feature among this compound analogs, enhancing its selectivity for bladder cancer (BIU-87 cells) .

Oxidation States: Craterellone F and Isothis compound F exhibit additional hydroxylation at C-5 and C-1 oxidation to a carbonyl, respectively. These modifications correlate with improved activity against melanoma (Craterellone F) and antimicrobial effects (Isothis compound F) .

Lactone Derivatives :

  • Penicilactones A and B represent a structural divergence, replacing the decalin core with γ-lactone-esterified aromatic units. This class shows weaker cytotoxicity but highlights structural versatility in this compound-related biosynthesis .

Bioactivity Profiles

  • Selectivity : Penicithis compound A (IC₅₀ = 10.21 µM) demonstrates selective inhibition of BIU-87 bladder cancer cells, unlike broad-spectrum this compound .
  • Potency: Craterellone F and compound 8 (from Paraconiothyrium sp.) exhibit dose-dependent inhibition in NCI 60 cell lines, with Craterellone F showing melanoma-specific activity .
  • Mechanistic Divergence : Isothis compound F’s antimicrobial activity contrasts with this compound’s primary anticancer role, underscoring structure-activity relationship (SAR) nuances .

Research Implications and Limitations

  • Structural Diversity : The variability in oxygenation and cyclization (e.g., lactone vs. decalin systems) suggests fungal species-specific tailoring of this compound analogs .
  • For example, this compound’s neurotrophic activity remains underexplored .
  • Synthetic Challenges : The decalin core’s stereochemical complexity hampers synthetic replication, necessitating improved fermentation or biocatalytic methods .

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